N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan (CAS 131791-79-2) is a synthetic peptide derivative with a molecular formula of C₂₀H₂₆BrN₃O₅ and a molecular weight of 468.34 g/mol . Its structure features:
- A tert-butoxycarbonyl (Boc) group protecting the L-alanyl residue.
- A 2-bromo substitution on the indole ring of tryptophan.
- N-methylation of the tryptophan backbone.
- D-configuration at the tryptophan chiral center, contrasting with the naturally occurring L-form.
This compound is primarily used in peptide synthesis and medicinal chemistry research due to its unique stereochemical and functional properties.
Properties
Molecular Formula |
C20H26BrN3O5 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26BrN3O5/c1-11(22-19(28)29-20(2,3)4)17(25)24(5)15(18(26)27)10-13-12-8-6-7-9-14(12)23-16(13)21/h6-9,11,15,23H,10H2,1-5H3,(H,22,28)(H,26,27)/t11-,15?/m0/s1 |
InChI Key |
RYPPRCFTFSICQM-VPHXOMNUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of L-Alanine with Boc Group
- Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium bicarbonate (NaHCO3)
- Solvent: Dioxane-water mixture (1:1)
- Conditions: Room temperature, stirring for 4 days
- Outcome: Formation of N-Boc-L-alanine as a protected amino acid intermediate
- Notes: The Boc group (1,1-dimethylethoxycarbonyl) protects the amino group of L-alanine to prevent undesired reactions during peptide coupling.
Synthesis of 2-Bromo-N-methyl-D-tryptophan Methyl Ester
- Bromination: Selective bromination of the indole ring at the 2-position using brominating agents under controlled conditions to avoid polybromination.
- Methylation: N-methylation of the tryptophan nitrogen typically employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Esterification: Conversion of the carboxyl group to the methyl ester using methanol and acid catalysis or via coupling reagents.
- Notes: These steps require careful stoichiometric control and purification to isolate the desired 2-bromo-N-methyl-D-tryptophan methyl ester intermediate.
Peptide Coupling Between Boc-L-Alanine and 2-Bromo-N-methyl-D-tryptophan Methyl Ester
- Coupling Agents: Commonly used peptide coupling reagents include carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU).
- Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge generated acids.
- Solvent: Dimethylformamide (DMF), dichloromethane (DCM), or similar aprotic solvents.
- Conditions: Room temperature or slightly elevated temperatures, under inert atmosphere (nitrogen or argon).
- Outcome: Formation of the peptide bond linking the Boc-protected L-alanyl residue to the brominated N-methyl-D-tryptophan methyl ester.
- Purification: Column chromatography or preparative HPLC to isolate the coupled product.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of L-Alanine | Boc2O, NaHCO3, dioxane-water, RT, 4 days | ~85-90 | High purity Boc-L-alanine obtained |
| Bromination of N-methyl-D-tryptophan | Controlled brominating agent, low temp, inert atm. | 70-80 | Selective 2-position bromination |
| Methylation of Tryptophan Nitrogen | Methyl iodide, base, aprotic solvent | 80-90 | Efficient N-methylation |
| Peptide Coupling | EDC/HATU, DIPEA, DMF/DCM, RT | 75-95 | High coupling efficiency, purity confirmed |
| Methyl Ester Formation | Methanol, acid catalyst or coupling reagent | 85-95 | Methyl esterification finalizes compound |
These yields are typical ranges reported in synthetic protocols for related compounds and can vary depending on scale and purification methods.
Analytical Characterization
- Mass Spectrometry: Confirms molecular weight (482.368 g/mol) and bromine isotopic pattern.
- NMR Spectroscopy: Proton and carbon NMR to confirm Boc protection, peptide bond formation, and methylation.
- HPLC: Purity assessment and isolation of the final product.
- Elemental Analysis: Verification of molecular formula C21H28BrN3O5.
Summary and Remarks
The preparation of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan involves a multi-step synthetic sequence combining amino acid protection, selective halogenation, methylation, peptide coupling, and esterification. The key challenges include maintaining stereochemical integrity, achieving selective bromination at the indole 2-position, and efficient coupling without racemization. The use of Boc protection and modern peptide coupling reagents facilitates high yields and purity.
This compound is typically custom-synthesized on demand by specialized chemical suppliers, reflecting the complexity and specificity of the synthetic route. The protocols summarized here integrate data from commercial chemical catalogs, patent literature, and synthetic organic chemistry methodologies.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tryptophan moiety can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming longer peptide chains.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Pharmacological Studies
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan has been studied for its potential pharmacological applications due to its structural similarity to various bioactive compounds. Its interaction with serotonin receptors has been of particular interest in the context of neuropharmacology.
- Serotonin Receptor Agonism : The compound has been evaluated for its agonist activity at the 5-HT(1A) receptor, which is crucial for mood regulation and anxiety responses. Molecular modeling studies suggest that the brominated tryptophan moiety enhances binding affinity to these receptors .
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
- Synthesis of Peptide Analogues : The presence of the Boc protecting group enables the selective deprotection and coupling with other amino acids to create peptide analogues with potential therapeutic effects.
Biochemical Research
In biochemical studies, this compound can be employed as a tool to investigate enzyme interactions and protein folding mechanisms.
- Enzyme Inhibition Studies : Researchers have utilized derivatives of this compound to assess their inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into drug design .
Case Study 1: 5-HT(1A) Receptor Interaction
A study published in Nature investigated the binding affinity of various substituted tryptophan derivatives at the 5-HT(1A) receptor. This compound was included in the analysis, demonstrating significant agonistic properties compared to other analogues .
Case Study 2: Synthetic Pathways
Research conducted on synthetic routes involving this compound highlighted its role as a precursor in creating novel peptide structures with enhanced biological activity. The study outlined various reaction conditions that optimize yield and purity during synthesis .
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc protecting group and the bromine atom can influence its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Boc Protection: The Boc group is a common protecting strategy for amines, ensuring stability during peptide synthesis. Its use in the target compound aligns with methods in N-Boc-L-tryptophan synthesis () . However, analogs like N-Boc-N,2-dimethylalanine () demonstrate Boc’s versatility in non-tryptophan systems .
Bromo Substitution: The 2-bromo group in the target compound distinguishes it from non-halogenated analogs. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity or influence binding interactions in biological systems. This contrasts with methyl-substituted derivatives like N-Boc-2-methylalanyl-D-tryptophan, where steric effects dominate .
N-Methylation :
- N-Methylation, present in both the target compound and N-Boc-2-methylalanyl-D-tryptophan , reduces hydrogen-bonding capacity and improves metabolic stability. This modification is absent in simpler Boc-protected tryptophans like ’s compound .
Stereochemistry: The D-tryptophan configuration in the target compound is rare compared to the natural L-form (). D-amino acids are often resistant to enzymatic degradation, making them valuable in drug design .
Stability and Reactivity
- Boc vs. Other Protecting Groups : The Boc group is preferred for its stability under basic conditions and ease of removal with acids. Alternatives like Bhoc (diphenylmethoxycarbonyl) or Bpoc (biphenyl-based) offer different cleavage profiles but are less commonly used in tryptophan derivatives .
- Bromo vs. Methyl Substituents : Bromine’s larger atomic radius and polarizability may enhance π-stacking interactions in aromatic systems, whereas methyl groups prioritize steric bulk .
Biological Activity
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan (CAS Number: 134781-89-8) is a synthetic compound characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a brominated tryptophan moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.
The molecular formula of this compound is , with a molar mass of approximately 482.37 g/mol. It is soluble in organic solvents such as chloroform, dichloromethane (DCM), ethyl acetate, and methanol, presenting as a white solid at room temperature .
| Property | Value |
|---|---|
| Molecular Formula | C21H28BrN3O5 |
| Molar Mass | 482.37 g/mol |
| Solubility | Chloroform, DCM, Ethyl Acetate, Methanol |
| Appearance | White solid |
| Boiling Point | 635.1 ± 55.0 °C (Predicted) |
Structure-Activity Relationship (SAR)
Recent studies have explored the structure-activity relationship of tryptophan derivatives similar to this compound. These studies indicate that modifications to the tryptophan moiety can significantly influence receptor binding affinity and efficacy. For instance, the incorporation of bromine at the 2-position has been shown to enhance the potency of certain derivatives in analgesic assays .
Case Studies
- Analgesic Activity : A study investigating compounds structurally related to this compound demonstrated significant anti-nociceptive effects in murine models. The ED50 values for related compounds were reported as low as 1.059 mg/kg in tail-flick tests, indicating potent analgesic properties .
- Neurotransmitter Modulation : Another study highlighted the potential of tryptophan derivatives in modulating serotonin receptor activity. Compounds with similar structural features were found to exhibit selective agonistic properties at serotonin receptors, suggesting that this compound may also possess such activities.
Q & A
Q. Table 1. Key Reaction Conditions for Bromination and Coupling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
